



# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Deucravacitinib |           |
| Cat. No.:            | B606291         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells treated with **deucravacitinib**, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor. The protocols and data herein are intended to facilitate research into the mechanism of action and immunological effects of this compound.

## Introduction to Deucravacitinib

**Deucravacitinib** is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that bind to the conserved catalytic domain, **deucravacitinib** allosterically binds to the regulatory (pseudokinase or JH2) domain of TYK2.[3][4][5] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby minimizing off-target effects.[1][2][3] TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][4] By inhibiting TYK2, **deucravacitinib** effectively modulates the signaling pathways implicated in the pathogenesis of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2][6]

Flow cytometry is an indispensable tool for dissecting the cellular-level effects of **deucravacitinib**. It allows for multi-parametric analysis of distinct immune cell subsets,



enabling researchers to quantify changes in cell frequency, activation state, and function following drug treatment.

# **Mechanism of Action: TYK2 Signaling Pathway**

TYK2 pairs with other JAK family members (JAK1 or JAK2) to mediate downstream signaling of cytokine receptors for IL-12, IL-23, and Type I IFNs.[7] Upon cytokine binding, the receptor-associated JAKs, including TYK2, become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target inflammatory genes. **Deucravacitinib** locks the regulatory domain of TYK2 into an inhibitory conformation with the catalytic domain, preventing its activation and interrupting this signaling cascade.[3]





Click to download full resolution via product page



Caption: **Deucravacitinib** allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

# Effects of Deucravacitinib on Immune Cells and Biomarkers

Clinical and preclinical studies have quantified the impact of **deucravacitinib** on various immune parameters. The following tables summarize key findings relevant to flow cytometry analysis.

Table 1: Effect of **Deucravacitinib** on Serum Biomarkers in Psoriasis Patients

| Biomarker     | Pathway<br>Association     | % Reduction with<br>Deucravacitinib | Reference |
|---------------|----------------------------|-------------------------------------|-----------|
| IL-17A        | IL-23/Th17                 | 47% to 50%                          | [2][3][7] |
| IL-19         | IL-23/Th17                 | 72%                                 | [2][3][7] |
| Beta-defensin | Keratinocyte<br>Activation | 81% to 84%                          | [2][3][7] |
| IL-17C        | IL-23/Th17                 | Significant reduction vs. placebo   | [8][9]    |

| IL-20 | IL-23/Th17 | Significant reduction vs. placebo |[8][9] |

Table 2: Observed Effects of **Deucravacitinib** on Immune Cell Populations



| Disease Model           | Cell Type                    | Observed<br>Effect                                                                 | Method of<br>Analysis   | Reference    |
|-------------------------|------------------------------|------------------------------------------------------------------------------------|-------------------------|--------------|
| Healthy<br>Volunteers   | T, B, and NK<br>Cells        | No<br>abnormalities<br>in major<br>subsets<br>identified.                          | TBNK Flow<br>Cytometry  | [10]         |
| Healthy<br>Volunteers   | Lymphocytes                  | Inhibited IFN- mediated decrease in lymphocyte counts in a dose- dependent manner. | Automated Cell<br>Count | [10]         |
| Systemic Lupus<br>(SLE) | B-Cells                      | Reduction in markers associated with B-cell activation and differentiation.        | Flow Cytometry          | [11][12][13] |
| Systemic Lupus<br>(SLE) | Lymphocytes &<br>Neutrophils | Counts increased towards normal levels.                                            | Flow Cytometry          | [11][12][13] |
| Psoriasis<br>(Mouse)    | yδ T Cells                   | Markedly reduced infiltration in skin, blood, and spleen.                          | Flow Cytometry          | [14]         |
| Psoriasis<br>(Mouse)    | Neutrophils                  | Significantly reduced infiltration in skin and blood.                              | Flow Cytometry          | [14]         |



| Psoriasis (Mouse) | Dendritic Cells (DCs) | Reduced frequency in the spleen. | Flow Cytometry |[14] |

# **Experimental Protocols for Flow Cytometry Analysis**

This section provides detailed protocols for the analysis of immune cells following in vitro or ex vivo treatment with **deucravacitinib**.





Click to download full resolution via product page



Caption: Standard experimental workflow for flow cytometric analysis of **deucravacitinib**'s effects.

#### Protocol 4.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

- Collect whole blood into heparin or EDTA-containing tubes.
- Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
- Layer the diluted blood carefully over a Ficoll-Paque gradient in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
- Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

#### Protocol 4.2: In Vitro **Deucravacitinib** Treatment and Stimulation

This protocol is designed to assess the inhibition of cytokine-induced STAT phosphorylation.

- Plate isolated PBMCs at a density of 1 x 10<sup>6</sup> cells/mL in a 96-well plate.
- Pre-incubate cells with varying concentrations of deucravacitinib or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Based on published data, effective in vitro concentrations are in the nanomolar range (IC50 range, 2–19 nM for cellular signaling assays).[5]
- Stimulate the cells by adding a specific cytokine to induce TYK2-dependent signaling. For example:
  - IL-12/IL-23 Pathway: Use recombinant human IL-12 (e.g., 2 ng/mL) for 15-30 minutes.
  - Type I IFN Pathway: Use recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes.



 Stop the stimulation immediately by proceeding to the fixation step in the Phospho-Flow protocol (Protocol 4.4).

Protocol 4.3: General Immunophenotyping (Surface and Intracellular Staining)

- Aliquot approximately 1-2 x 10<sup>6</sup> treated cells per tube.
- Wash cells with FACS buffer (PBS + 2% FBS).
- Surface Staining: Resuspend cells in 100 μL of FACS buffer containing a pre-titrated cocktail
  of fluorescently-conjugated surface antibodies (see Table 3 for examples).
- Incubate for 30 minutes at 4°C in the dark.
- · Wash twice with FACS buffer.
- Fixation/Permeabilization: If performing intracellular staining, resuspend the cells in a fixation/permeabilization buffer (e.g., eBioscience™ IC Fixation Buffer) and follow the manufacturer's instructions.[14]
- Intracellular Staining: Add the intracellular antibody cocktail (e.g., for cytokines like IL-17A, IFN-y, or transcription factors) diluted in permeabilization buffer.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash twice with permeabilization buffer.
- Resuspend the final cell pellet in 300-500 μL of FACS buffer for acquisition.

Protocol 4.4: Phospho-Flow Staining for pSTAT Analysis

- Following stimulation (Protocol 4.2, Step 3), immediately fix the cells by adding a phospho-fix buffer (e.g., BD Phosflow Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.[5]
- Permeabilize the cells by adding ice-cold perm buffer (e.g., BD Phosflow Perm Buffer III) and incubate on ice for 30 minutes.[5]
- Wash the cells twice with FACS buffer.



- Stain with a cocktail of surface antibodies and a phospho-specific STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.[5]
- · Wash twice with FACS buffer.
- Resuspend in FACS buffer for acquisition.

Table 3: Example Flow Cytometry Panels for **Deucravacitinib** Analysis

| Panel Type        | Target Cells     | Suggested Markers<br>(Fluorochrome)                                                        | Purpose                                                                                   |
|-------------------|------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Basic TBNK        | T, B, NK Cells   | CD45 (VioBlue),<br>CD3 (FITC), CD19<br>(PE), CD56 (APC),<br>CD4 (PE-Cy7), CD8<br>(APC-Cy7) | Quantify major<br>lymphocyte<br>populations.                                              |
| Th1/Th17 Analysis | CD4+ T-Cells     | CD45, CD3, CD4,<br>CCR6 (PE), CXCR3<br>(APC), IFN-y (AF488),<br>IL-17A (PerCP-Cy5.5)       | Assess the frequency<br>of key T-helper<br>subsets affected by<br>IL-12/IL-23 signaling.  |
| Phospho-Flow      | T-Cells, B-Cells | CD3, CD19, CD4,<br>CD8, pSTAT3<br>(AF647), pSTAT5 (PE)                                     | Directly measure inhibition of TYK2-mediated STAT phosphorylation in specific cell types. |

| Myeloid Panel | Monocytes, DCs | CD45, CD14 (FITC), CD16 (PE), HLA-DR (PerCP), CD11c (APC), CD123 (PE-Cy7) | Analyze effects on innate immune cells involved in inflammatory responses. |

# **Data Analysis and Interpretation**

• Gating Strategy: Begin by gating on singlets, followed by live cells (using a viability dye), and then CD45+ leukocytes. From there, identify major populations (e.g., CD3+ T-cells, CD19+



B-cells, CD14+ monocytes). Further subset these populations based on markers like CD4 and CD8 for T-cells.

- Expected Outcomes:
  - In phospho-flow assays, treatment with deucravacitinib is expected to cause a dosedependent decrease in the median fluorescence intensity (MFI) of pSTAT proteins in stimulated cells compared to the vehicle control.
  - Analysis of T-cell subsets may show a reduction in the differentiation or cytokine production of Th1 (IFN-γ) and Th17 (IL-17A) cells.
  - In disease models like SLE, an increase in lymphocyte counts and a decrease in activated
     B-cell markers may be observed.[11]



Click to download full resolution via product page

Caption: Logical flow from **deucravacitinib** administration to downstream cellular effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. Deucravacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. omnihealthpractice.com [omnihealthpractice.com]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 11. lupus.bmj.com [lupus.bmj.com]
- 12. POS0112 DEUCRAVACITINIB REDUCES INTERFERONS, B-CELL PATHWAYS, AND SEROLOGICAL BIOMARKERS OF SYSTEMIC LUPUS DISEASE ACTIVITY: PHARMACODYNAMIC ANALYSIS FROM THE PHASE 2 PAISLEY STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Deucravacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606291#flow-cytometry-analysis-of-immune-cells-treated-with-deucravacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com